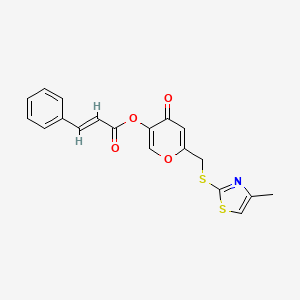

6-(((4-甲基噻唑-2-基)硫代)甲基)-4-氧代-4H-吡喃-3-基肉桂酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate" appears to be a pyran derivative with potential biological activity. Pyran derivatives are known for their diverse biological activities, which can include antifungal and plant growth inhibitory properties, as seen in the study of pyranyl-substituted cinnamates .

Synthesis Analysis

The synthesis of pyran derivatives can be achieved through various methods. For instance, the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one (HMP) with substituted cinnamic acids leads to the formation of pyranyl-substituted cinnamates with potential antifungal and plant growth inhibitory activities . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyran derivatives is characterized by a six-membered ring containing an oxygen atom. The presence of substituents such as methyl groups and thiazole moieties can significantly influence the chemical behavior and biological activity of these compounds. For example, the introduction of a trifluoromethyl group and a triazole ring to the pyran core has been shown to produce highly functionalized compounds .

Chemical Reactions Analysis

Pyran derivatives can undergo various chemical reactions. The 1,3-dipolar cycloaddition of 4-azido-6-methyl-2H-pyran-2-one with electron-rich alkenes and alkynes results in the formation of 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles . Additionally, the reaction of 4-amino-6-methyl-2H-pyran-2-one with β-dicarbonyl compounds yields 5-oxopyrano[4,3-b]pyridines . These reactions demonstrate the versatility of pyran derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives can vary widely depending on their substitution patterns. For example, the introduction of a methyl group at the R(1) position and a methoxycarbonyl group at the R(2) position of an anilinoquinazoline framework was essential for high cell growth inhibition activity . The specific physical and chemical properties of "6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate" would need to be determined experimentally, but it is likely that the substituents present in the molecule would confer unique characteristics to this compound.

科学研究应用

抗菌活性

对吡喃和肉桂酸化合物衍生物的研究显示出潜在的抗菌特性。例如,一项关于酰胺连接的双杂环的合成和抗菌活性的研究,该双杂环在结构上与 6-(((4-甲基噻唑-2-基)硫代)甲基)-4-氧代-4H-吡喃-3-基肉桂酸酯相关,发现某些衍生物表现出很强的抗菌和抗真菌活性。这表明开发新的抗菌剂是一个有希望的途径 (Padmavathi 等人,2011)。

化学合成和表征

探索合成杂环化合物的新方法,包括与 6-(((4-甲基噻唑-2-基)硫代)甲基)-4-氧代-4H-吡喃-3-基肉桂酸酯相关的化合物,一直是研究的主题。研究的重点是为这些化合物创造新的应用,包括在制药等各个领域。例如,关于具有新的含硫配体的金属配合物的合成和表征的研究表明了创新的化学合成方法,该方法可以应用于类似的肉桂酸酯衍生物 (Urdaneta 等人,2015)。

有机电子和光聚合

另一个研究领域涉及肉桂酸酯衍生物在有机电子学中的应用,例如有机发光二极管 (OLED) 和光聚合过程。已经对供体-受体吡喃酮二联体的合成进行了研究,该二联体表现出可能有利于开发节能 OLED 的特性。这项研究突出了肉桂酸酯衍生物在创造更有效的有机电子器件中的潜在用途 (Sharma 等人,2019)。

生物活性与药物开发

已经研究了涉及脱氢乙酸 (DHA) 及其衍生物(包括肉桂酰衍生物)的反应合成的杂环化合物的生物活性。这些研究表明,此类化合物可以作为具有特定生物活性的新药的前体或活性成分,强调了 6-(((4-甲基噻唑-2-基)硫代)甲基)-4-氧代-4H-吡喃-3-基肉桂酸酯和相关分子的相关性制药研究 (Prakash 等人,2004)。

作用机制

Target of action

Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drug Tiazofurin . These compounds target various proteins and enzymes in the body.

Mode of action

The mode of action of thiazole derivatives can vary depending on the specific compound. For example, some thiazole derivatives act as inhibitors for certain enzymes, blocking their activity and leading to various downstream effects .

Biochemical pathways

Thiazole derivatives can affect various biochemical pathways. For example, they can inhibit the synthesis of certain proteins, disrupt cell division, or block the activity of certain enzymes .

Pharmacokinetics

The ADME properties of thiazole derivatives can vary widely depending on the specific compound. Some thiazole derivatives are well absorbed in the body, while others are not. They can be metabolized in the liver and excreted in the urine .

Result of action

The result of the action of thiazole derivatives can vary depending on the specific compound and its target. For example, some thiazole derivatives have been found to have antitumor or cytotoxic effects .

Action environment

The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

未来方向

属性

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4S2/c1-13-11-25-19(20-13)26-12-15-9-16(21)17(10-23-15)24-18(22)8-7-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOMGQTWFRDHBS-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2546815.png)

![2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2546817.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546818.png)

![N-(4-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2546820.png)

![2-Chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide](/img/structure/B2546821.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2546824.png)

![5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one](/img/structure/B2546828.png)

![2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2546831.png)